N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
Starting Materials: The furan-phenyl intermediate and thiophene-2-carboxaldehyde.
Reaction Conditions: This step involves a reductive amination reaction, using sodium triacetoxyborohydride as the reducing agent in a solvent like dichloromethane (DCM).
Process: The intermediate reacts with thiophene-2-carboxaldehyde to introduce the thiophene group, forming the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.
Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
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Formation of the Furan-Phenyl Intermediate
Starting Materials: 4-bromophenylfuran and 2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Process: The 4-bromophenylfuran undergoes a Suzuki coupling reaction with 2-hydroxyethylamine to form the intermediate.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the furan ring can lead to the formation of furanones, while the thiophene ring can form sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can lead to the formation of alcohols or amines from the respective functional groups.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents like dimethylformamide (DMF).
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
Catalysis: The compound’s heterocyclic rings can act as ligands in metal-catalyzed reactions, enhancing catalytic efficiency.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound can be designed to inhibit specific enzymes, making it useful in studying biochemical pathways.
Molecular Probes: Its fluorescent properties can be utilized in imaging and diagnostic applications.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Antimicrobial Agents: Its heterocyclic rings are known for their antimicrobial properties, making it a candidate for new antibiotic development.
Industry
Polymer Synthesis: The compound can be used as a monomer in the synthesis of polymers with unique properties.
Electronics: Its electronic properties make it suitable for use in organic semiconductors and other electronic devices.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate signal transduction.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide shares similarities with other heterocyclic compounds such as:
Uniqueness
Structural Diversity: The combination of furan and thiophene rings in a single molecule provides a unique structural framework that can interact with multiple biological targets.
Properties
IUPAC Name |
N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-16(13-5-7-14(8-6-13)17-4-1-9-25-17)12-21-19(24)18(23)20-11-15-3-2-10-26-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFMGJJOWSJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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